molecular formula C18H16N2O4 B292416 N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide

N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide

Katalognummer B292416
Molekulargewicht: 324.3 g/mol
InChI-Schlüssel: USBKUPNXRBCPNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) and triggers an inflammatory response. TAK-242 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases.

Wirkmechanismus

N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide targets TLR4 signaling by binding to an intracellular domain of TLR4 called Toll/interleukin-1 receptor (TIR) domain. N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide binds to a specific site on TLR4 TIR domain and prevents the recruitment of downstream signaling molecules, such as MyD88 and TRIF, which are required for the activation of pro-inflammatory transcription factors, such as NF-κB and IRF3. By inhibiting TLR4 signaling, N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide reduces the production of pro-inflammatory cytokines and attenuates the inflammatory response.
Biochemical and Physiological Effects
N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide has been shown to have several biochemical and physiological effects. N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide inhibits TLR4 signaling and reduces the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide also reduces the activation of pro-inflammatory transcription factors, such as NF-κB and IRF3. N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide has been shown to improve survival in animal models of sepsis and reduce joint inflammation in animal models of rheumatoid arthritis. N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide has also been shown to reduce the severity of colitis in animal models of inflammatory bowel disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide has several advantages for lab experiments. N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide is a small molecule inhibitor that can be easily synthesized and purified. N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide has been extensively studied and validated as a specific inhibitor of TLR4 signaling. N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide has been shown to be effective in various animal models of inflammatory and autoimmune diseases. N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide is also relatively stable and can be stored for long periods of time.
However, there are also limitations to the use of N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide in lab experiments. N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide may have off-target effects on other signaling pathways, which could complicate the interpretation of experimental results. N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide may also have different effects in different cell types or animal models, which could limit its generalizability. N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide may also have limited bioavailability or pharmacokinetic properties, which could affect its efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the study of N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide. One direction is to explore the potential therapeutic applications of N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide in other inflammatory and autoimmune diseases, such as multiple sclerosis, lupus, and psoriasis. Another direction is to investigate the potential synergistic effects of N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide with other anti-inflammatory drugs or immunomodulatory agents. Another direction is to develop more potent or selective inhibitors of TLR4 signaling based on the structure of N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide. Finally, another direction is to investigate the potential role of TLR4 signaling in cancer and the potential therapeutic applications of N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide in cancer immunotherapy.

Synthesemethoden

N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide was first synthesized by scientists at Takeda Pharmaceutical Company Limited in Japan. The synthesis method involves several steps, including the reaction of 4-nitrophenylhydrazine with 5-methoxy-2-nitrobenzoic acid, followed by reduction with iron powder to obtain 5-amino-2-nitrobenzoic acid. The amino group is then protected with a Boc group, and the nitro group is reduced with palladium on carbon to obtain 2-amino-5-methoxybenzoic acid. The Boc group is then removed, and the resulting amino acid is coupled with 4-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-naphthalenone to obtain N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, including sepsis, rheumatoid arthritis, and inflammatory bowel disease. N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide has been shown to inhibit TLR4 signaling and reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide has also been shown to improve survival in animal models of sepsis and reduce joint inflammation in animal models of rheumatoid arthritis.

Eigenschaften

Molekularformel

C18H16N2O4

Molekulargewicht

324.3 g/mol

IUPAC-Name

N-[2-(4-imino-5-oxooxolan-3-yl)-5-methoxyphenyl]benzamide

InChI

InChI=1S/C18H16N2O4/c1-23-12-7-8-13(14-10-24-18(22)16(14)19)15(9-12)20-17(21)11-5-3-2-4-6-11/h2-9,14,19H,10H2,1H3,(H,20,21)

InChI-Schlüssel

USBKUPNXRBCPNG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C2COC(=O)C2=N)NC(=O)C3=CC=CC=C3

Kanonische SMILES

COC1=CC(=C(C=C1)C2COC(=O)C2=N)NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.